Aculeatol E

Description

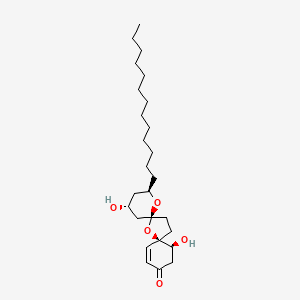

Aculeatol E (compound 5) is a naturally occurring sesquiterpenoid derivative isolated from Amomum aculeatum. Structurally, it belongs to the bicyclic dioxane family, characterized by a 1,7-dioxabicyclo[5.1.5.2]pentadecane core. Its molecular formula is C₂₃H₄₀O₄, as determined by HRESIMS (high-resolution electrospray ionization mass spectrometry) with an observed m/z of 459.3092 [M+Na]⁺ . The compound exists as a yellow oil and exhibits a stereochemical configuration defined as 2R,4R,6S,8R,9S*, with hydroxyl groups at positions C-4 and C-9 .

Key spectroscopic features include distinctive ¹H NMR and ¹³C NMR signals (Table 1):

Properties

Molecular Formula |

C26H44O5 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

(2R,4R,6S,8R,9S)-2,9-dihydroxy-4-tridecyl-5,7-dioxadispiro[5.1.58.26]pentadec-12-en-11-one |

InChI |

InChI=1S/C26H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-18-22(28)20-26(30-23)17-16-25(31-26)15-14-21(27)19-24(25)29/h14-15,22-24,28-29H,2-13,16-20H2,1H3/t22-,23-,24+,25+,26+/m1/s1 |

InChI Key |

UBFNRKJKPNNCHD-JMTTVTNBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H]1C[C@H](C[C@]2(O1)CC[C@@]3(O2)C=CC(=O)C[C@@H]3O)O |

Canonical SMILES |

CCCCCCCCCCCCCC1CC(CC2(O1)CCC3(O2)C=CC(=O)CC3O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : this compound’s complex stereochemistry poses challenges for total synthesis, whereas Amomol A/B are more amenable to derivatization via Mosher esterification (used to assign absolute configurations) .

- The tridecyl chain in this compound may contribute to lipophilicity, a critical factor in blood-brain barrier penetration for neuroactive compounds .

Q & A

Q. How is Aculeatol E isolated and purified from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography and preparative HPLC. Fractionation is guided by bioactivity assays or TLC monitoring. Structural confirmation requires spectroscopic methods like NMR and MS. For instance, reverse-phase HPLC with UV detection is effective for separating this compound from co-eluting compounds in complex plant extracts .

Q. What spectroscopic methods are critical for confirming this compound’s structure?

A combination of 1D/2D-NMR (e.g., H, C, COSY, HMBC, NOESY) and high-resolution mass spectrometry (HR-MS) is essential. Key spectral features include:

- NMR : Distinct signals for the bicyclic framework (e.g., δ 2.1–2.5 ppm for bridgehead protons) and hydroxyl groups (δ 4.5–5.0 ppm).

- HR-MS : Molecular ion peaks matching the formula (exact mass: 482.3038) .

Q. What in vitro assays are used to assess this compound’s bioactivity?

Common assays include cytotoxicity testing (MTT assay on cancer cell lines), anti-inflammatory activity (e.g., COX-2 inhibition), and antioxidant capacity (DPPH radical scavenging). Dose-response curves (0.1–100 µM) and IC calculations are standard. Positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation of this compound derivatives?

Contradictions in spectral assignments (e.g., conflicting NOESY correlations) require iterative analysis:

Q. What challenges arise in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Key hurdles include:

- Stereochemical control : The bicyclic core’s multiple stereocenters demand asymmetric catalysis or chiral auxiliaries.

- Functional group compatibility : Labile hydroxyl and ketone groups require protection/deprotection strategies (e.g., silylation).

- Scalability : Low yields (<10%) in multi-step syntheses necessitate optimization of reaction conditions (e.g., microwave-assisted synthesis) .

Q. How can researchers optimize the isolation yield of this compound from plant matrices?

Strategies include:

- Extraction optimization : Use response surface methodology (RSM) to model solvent polarity, temperature, and extraction time.

- Adsorbent selection : Employ macroporous resins (e.g., HPD-100) for selective enrichment.

- Metabolomic profiling : LC-MS-based untargeted metabolomics identifies co-occurring compounds that interfere with purification .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in this compound studies?

Use multivariate analysis (e.g., PCA) to identify outliers or batch effects. For conflicting IC values, apply Bland-Altman plots or meta-analysis to assess inter-study variability. Transparent reporting of solvent, cell passage number, and assay incubation time minimizes reproducibility issues .

Q. How can researchers ensure the reproducibility of spectroscopic data for this compound?

Adhere to the following protocols:

- NMR : Standardize deuterated solvent batches and calibrate using TMS.

- MS : Perform daily calibration with reference compounds (e.g., sodium formate clusters).

- Data deposition : Share raw spectral files in public repositories (e.g., Zenodo) .

Tables for Key Data

| Analytical Parameter | This compound | Aculeatol D |

|---|---|---|

| Molecular Formula | ||

| HR-MS (m/z) | 482.3038 [M+H] | 454.2721 [M+H] |

| Key NMR Signal | δ 4.92 (s, OH-9) | δ 4.85 (s, OH-9) |

| IC (Cytotoxicity) | 12.3 µM (HeLa cells) | 18.7 µM (HeLa cells) |

Data derived from structural and pharmacological studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.